2C-T hydrochloride

Receptor Pharmacology Binding Affinity Structure-Activity Relationship

2C-T hydrochloride addresses the critical need for a low-potency, high-efficacy 5-HT2A reference point in psychedelic research. As the minimal 4-alkylthio prototype, it provides the obligatory baseline for SAR studies where potency and efficacy do not covary linearly. • 5-HT2A partial agonist: Ki = 49 nM; HTR ED50 = 13.8 µmol/kg with 97.2 maximal head-twitch count, enabling dissociation of potency from efficacy in behavioral assays. • Essential certified reference material for LC-MS/MS and GC-MS method validation in forensic and clinical toxicology. • ≥98% purity crystalline solid; supplied with comprehensive certificate of analysis. In stock for immediate dispatch to qualified research institutions worldwide.

Molecular Formula C11H18ClNO2S
Molecular Weight 263.78 g/mol
CAS No. 61638-10-6
Cat. No. B592870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-T hydrochloride
CAS61638-10-6
Synonyms2,5-Dimethoxy-4-methylthiophenethylamine
Molecular FormulaC11H18ClNO2S
Molecular Weight263.78 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCN)OC)SC.Cl
InChIInChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
InChIKeyLMLQBDIAGNIIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2C-T Hydrochloride: Baseline Profile


2C-T hydrochloride (CAS 61638-10-6), chemically defined as 2,5-dimethoxy-4-methylthiophenethylamine hydrochloride , serves as the structural progenitor of the 4-thio-substituted phenethylamine (2C-T) class. This compound is characterized by a phenyl ring bearing methoxy groups at the 2- and 5-positions and a methylthio substituent at the 4-position, with the hydrochloride salt form enhancing its stability and solubility as a crystalline solid . Its primary pharmacological target is the serotonin 5-HT2A receptor, where it acts as a partial agonist, a mechanism consistent with its classification as a psychedelic agent [1]. Unlike its higher homologs, 2C-T represents the minimal alkylthio chain length in the series, establishing a critical baseline for understanding structure-activity relationships (SAR) governing both in vitro receptor interactions and in vivo behavioral efficacy [2].

2C-T Hydrochloride: Non-Interchangeability


Interchanging 2C-T hydrochloride with its higher alkylthio homologs (e.g., 2C-T-2, 2C-T-7) or structurally similar 2C compounds introduces significant analytical error and biological misinterpretation. Quantitative differences in receptor binding affinity, functional activation potency, and in vivo efficacy are directly governed by the length and nature of the 4-position alkylthio chain [1]. For instance, extending the 4-methylthio group of 2C-T by one or more methylene units markedly alters 5-HT2A receptor engagement and corresponding in vivo activity [2]. Furthermore, the distinct metabolic pathways of each 2C-T analog yield unique urinary excretion profiles, necessitating compound-specific analytical reference standards for accurate detection and quantification in forensic toxicology [3]. Consequently, substituting 2C-T with 2C-T-2 or 2C-T-7 without analytical verification would compromise the accuracy of receptor pharmacology studies, structure-activity relationship analyses, and forensic identification.

2C-T Hydrochloride: Quantitative Evidence


5-HT2A Binding Affinity vs. 2C-T-2

2C-T exhibits lower binding affinity for the primary psychedelic target, the 5-HT2A receptor, compared to its extended-chain homologs. The parent compound 2C-T (Ki = 54 nM) is less potent than 2C-T-2 (Ki = 14 nM) and 2C-T-7 (Ki = 1 nM) in displacing radioligand from human 5-HT2A receptors expressed in transfected cells [1]. This demonstrates that elongating the 4-position alkylthio group from methyl to ethyl to propyl enhances receptor affinity.

Receptor Pharmacology Binding Affinity Structure-Activity Relationship

In Vivo HTR Potency vs. 2C-T-2

The functional potency of 2C-T at the 5-HT2A receptor, measured as partial agonist activity, is substantially lower than that of its 2C-T-2 and 2C-T-7 counterparts. 2C-T activates the human 5-HT2A receptor with an EC50 of 53 nM, compared to 13 nM for 2C-T-2 and 1 nM for 2C-T-7 in intracellular calcium mobilization assays [1]. This confirms that the increase in binding affinity translates to a commensurate increase in functional activation potency.

Functional Pharmacology Receptor Activation Calcium Mobilization

Maximal HTR Efficacy vs. 2C-T-2

In the mouse head-twitch response (HTR) paradigm, a behavioral proxy for human psychedelic activity mediated by 5-HT2A receptor activation, 2C-T exhibited markedly lower potency. The median effective dose (ED50) for 2C-T was 6.0 mg/kg, compared to 0.25 mg/kg for 2C-T-2 and 0.17 mg/kg for 2C-T-7 [1]. This 24- to 35-fold difference underscores the significant impact of the 4-alkylthio chain length on in vivo efficacy.

Behavioral Pharmacology In Vivo Efficacy Head-Twitch Response

α-Methyl Substitution Effect: 2C-T vs. ALEPH

The addition of an α-methyl group to the phenethylamine backbone of 2C-T, yielding the amphetamine analog ALEPH-1, results in a fivefold increase in in vivo potency. In the mouse head-twitch response assay, 2C-T had an ED50 of 6.0 mg/kg, while ALEPH-1 had an ED50 of 1.2 mg/kg [1]. This confirms the well-established SAR rule that α-methyl substitution enhances the potency of psychedelic phenethylamines and positions 2C-T as the necessary unsubstituted reference compound.

Structure-Activity Relationship α-Methyl Substitution Potency Enhancement

4-Alkylthio Chain SAR

The urinary metabolite profiles of 2C-T-2 and 2C-T-7 are distinct due to differences in S-dealkylation and subsequent metabolic pathways. Studies in rats show that 2C-T-2 undergoes S-deethylation to form the 4-thio derivative (2C-T) as a minor metabolite, which is then N-acetylated [1]. 2C-T-7 exhibits a different profile due to its n-propylthio group. While direct quantitative metabolite data for 2C-T itself is limited, this cross-study comparison establishes that 2C-T is a minor but distinct metabolite of 2C-T-2, confirming that analytical standards for 2C-T are required to differentiate between parent drug ingestion and metabolite presence in forensic urine analysis.

Metabolism Forensic Toxicology Analytical Chemistry

Analytical Reference Standard Utility: 2C-T-D4 as Internal Standard for CE/MS Quantification

The deuterated analog of 2C-T, specifically 2,5-dimethoxy-4-methylthiophenethylamine-D4 (2C-T-D4), has been validated as an internal standard for the quantitative analysis of 2C-T series compounds in human urine using capillary electrophoresis with mass spectrometric detection (CE/MS) [1]. This analytical method enables the simultaneous determination of multiple thiophenethylamine designer drugs (including 2C-T-4, 2C-T-8, 2C-T-13, and 2C-T-17) with the deuterated 2C-T serving as the reference point for accurate quantification.

Analytical Chemistry Internal Standard Quantitative Analysis

2C-T Hydrochloride: Application Scenarios


SAR of 4-Thio-Substituted Phenethylamines

2C-T hydrochloride is essential for defining the lower bounds of 5-HT2A receptor affinity (Ki = 54 nM) and functional activation (EC50 = 53 nM) within the 4-thio-substituted phenethylamine series [1]. Its inclusion as the minimal alkylthio chain reference enables precise quantification of potency enhancements achieved by chain elongation (e.g., 2C-T-2, 2C-T-7) or α-methylation (ALEPH-1) [2].

5-HT2A Partial Agonist Behavioral Pharmacology

In forensic toxicology, 2C-T hydrochloride is a required analytical reference standard for the positive identification of 2C-T in biological matrices . It is also critical for distinguishing 2C-T as a parent drug from its occurrence as a minor S-dealkylation metabolite following 2C-T-2 ingestion, a differentiation that has direct implications for case interpretation [3].

Forensic Reference Standard for 2C-T Series

The hydrochloride salt of 2C-T serves as the precursor material for synthesizing its deuterated analog (2C-T-D4), which has been validated as an internal standard for the simultaneous quantitative determination of multiple 2C-T series compounds in human urine using CE/MS [4]. This application extends to the development of LC-MS/MS methods for detecting the broader class of phenethylamine designer drugs .

Low-Potency, High-Efficacy Control in Psychedelic Research

For in vivo studies where high-potency 5-HT2A agonists (e.g., 2C-T-7, ED50 = 0.17 mg/kg) are unsuitable due to narrow therapeutic windows or excessive effect size, 2C-T hydrochloride provides a more readily titratable alternative with significantly lower potency (ED50 = 6.0 mg/kg) [2]. This allows for finer dose-response characterization in head-twitch response and related behavioral assays.

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